molecular formula C7H7FO B144770 4-Fluoro-2-methylphenol CAS No. 452-72-2

4-Fluoro-2-methylphenol

Cat. No. B144770
CAS RN: 452-72-2
M. Wt: 126.13 g/mol
InChI Key: GKQDDKKGDIVDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Fluoro-2-methylphenol derivatives has been explored through various methods. For instance, the oxidative polycondensation reaction conditions of 2-[(4-fluorophenyl) imino methylene] phenol (FPIMP) were studied, leading to the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol with yields up to 97.70% using NaOCl as an oxidant . Another approach involved a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding no-carrier-added [18F]fluorophenol with a radiochemical yield of 34 to 36% . Additionally, the electrophilic amination of 4-fluorophenol with diazenes in the presence of ZrCl4 resulted in the complete removal of the fluorine atom .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methylphenol derivatives has been characterized using various spectroscopic techniques. For example, a Schiff-base molecule containing a 4-fluoro-2-methylphenol moiety was characterized using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, with theoretical investigations complementing the experimental data . Similarly, the structural and electronic properties of (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol were investigated using DFT calculations and spectroscopic methods .

Chemical Reactions Analysis

The reactivity of 4-Fluoro-2-methylphenol derivatives has been demonstrated in various chemical reactions. The electrophilic amination with diazenes led to the substitution of the fluorine atom with an amino group . In another study, the photodissociation of methylphenol molecules, which are structurally related to 4-fluorophenol, was investigated, providing insights into the influence of substituents on the photodissociation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-methylphenol derivatives have been extensively studied. The thermal stability of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes was assessed using TG and TG-DTA analyses, revealing higher stability against thermo-oxidative decomposition compared to the monomer . Theoretical calculations of the polarizability and hyperpolarizability properties of a Schiff-base molecule containing a 4-fluoro-2-methylphenol moiety were also performed . Additionally, the spectroscopic studies and DFT calculations of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol provided insights into the molecular geometry, vibrational frequencies, and electronic properties .

Scientific Research Applications

Fluorescent Chemosensors

4-Fluoro-2-methylphenol is utilized in the development of fluorescent chemosensors. Such compounds have been successful in detecting various analytes, including metal ions (like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+), anions (such as N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, and AsO33−), and neutral molecules like mandelic acid, cysteine, and glutathione. The high selectivity and sensitivity of these chemosensors, based on compounds like 4-Methyl-2,6-diformylphenol (a related compound), are well-documented, offering opportunities for further development in sensing technologies (Roy, 2021).

Photoelectrocatalytic Degradation

Research on In2O3/In2S3/CdS ternary stereoscopic porous heterostructure films has shown that they can effectively degrade persistent compounds like 4-Fluoro-3-methylphenol through a photoelectrocatalytic process. The degradation and mineralization efficiencies of these films are significantly enhanced due to the synergistic effects of ternary components, which improve charge transport, electron-hole separation, and visible light utilization (Xiao et al., 2018).

Analytical Techniques in Environmental Toxicology

4-Fluoro-2-methylphenol and its derivatives are used in the study of environmental toxicology. Techniques like high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy utilize these compounds to characterize the effects of toxic chemicals in biological systems, such as earthworms. This aids in understanding the biochemical changes and potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Synthesis and Characterization of Polyphenols

4-Fluoro-2-methylphenol is also significant in the synthesis and characterization of polyphenols, which involves investigating the effects of electron-donating groups on various properties like thermal stability, optical and electrochemical characteristics, and conductivity. This research has applications in material science, particularly in the development of new materials with specific properties (Kaya et al., 2012).

Safety And Hazards

4-Fluoro-2-methylphenol is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Fluoro-2-methylphenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is expected to continue to be used in these fields and potentially in new applications as research progresses .

properties

IUPAC Name

4-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDDKKGDIVDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196426
Record name 4-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylphenol

CAS RN

452-72-2
Record name 4-Fluoro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 452-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-methylphenol
Reactant of Route 2
4-Fluoro-2-methylphenol
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-methylphenol
Reactant of Route 4
4-Fluoro-2-methylphenol
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-methylphenol
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-methylphenol

Citations

For This Compound
104
Citations
R Francke, G Schnakenburg, SR Waldvogel - 2010 - Wiley Online Library
… Analogous conversion of 4-fluoro-2-methylphenol (1m) was less successful under the previously described conditions. Mostly decomposition was observed. Switching to aqueous …
T Kudanga, EN Prasetyo, J Sipilä… - Enzyme and microbial …, 2010 - Elsevier
… In this study the fluorophenols, 4-fluoro-2-methylphenol and 4-[4-(trifluoromethyl)phenoxy]… = 14.9) was observed when 4-fluoro-2-methylphenol was used while in the presence of 4-[4-…
Number of citations: 65 www.sciencedirect.com
A Kumari, N Kishor, P Guptasarma - Biotechnology letters, 2018 - Springer
… 4-fluoro-2-methylphenol (10 mM). Absorption was measured at 420, 536 and 500 nm, respectively, for ABTS, SGZ and 4-fluoro-2-methylphenol. … , ABTS and 4-fluoro-2-methylphenol) at …
Number of citations: 24 link.springer.com
CE Whittles, TM Pocock, SR Wedge, J Kendrew… - …, 2002 - Wiley Online Library
… Here we describe a novel VEGF-R2 selective inhibitor, ZM323881 (5-{[7(benzyloxy) quinazolin-4-yl]amino}-4-fluoro-2-methylphenol), that is a potent and selective inhibitor of VEGF-R2 …
Number of citations: 101 onlinelibrary.wiley.com
T Kudanga, EN Prasetyo, P Widsten… - Bioresource …, 2010 - Elsevier
… All other chemicals including the fluorophenol molecules 4-fluoro-2-methylphenol (4,2-FMP), 4-[4-(trifluoromethyl)phenoxy]phenol (4,4-F3MPP) and 4-(trifluoromethoxy)phenol (4-F3MP…
Number of citations: 71 www.sciencedirect.com
L Elci, N Kolbe, SG Elci, JT Anderson - Talanta, 2011 - Elsevier
… of toluene was added 50 μL of a 100 μM mixed solution of 2-CP, 3-CP, 4-CP, 2,4-DCP and 2,4,6-TCP, and 50 μL of a 100 μM ferrocenecarboxylic acid ester of 4-fluoro-2-methylphenol …
Number of citations: 54 www.sciencedirect.com
T Kudanga, EN Prasetyo, J Sipilä, GS Nyanhongo… - Lenzinger …, 2009 - academia.edu
… In this study the fluorophenols 4-Fluoro-2methylphenol … A new coupling product peak (tR=14.9 min) was observed when 4Fluoro-2-methylphenol was used while in the …
Number of citations: 6 www.academia.edu
M Gyurkovics, I Nagy, C Bodor… - Journal of …, 2016 - Wiley Online Library
… The selective VEGFR2 antagonist ZM323881 [5-((7-benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol-hydrochloride] was applied by dripping (10 μL, 20 μg/mL) onto the labial …
Number of citations: 7 aap.onlinelibrary.wiley.com
A Endo, S Fukuhara, M Masuda, T Ohmori… - Journal of Receptors …, 2003 - Taylor & Francis
… We used the newly described, highly selective anilinoquinazoline inhibitor of VEGFR‐2 tyrosine kinase, ZM323881 (5‐[[7‐(benzyloxy) quinazolin‐4‐yl]amino]‐4‐fluoro‐2‐methylphenol)…
Number of citations: 51 www.tandfonline.com
A Strube, A Buettner, M Czerny - Flavour and fragrance journal, 2012 - Wiley Online Library
… Apart from that, the horse stable-like and faecal odour character of 2-fluoro-4-methylphenol changed to plaster-like, ink-like and leather-like for 4-fluoro-2-methylphenol. …
Number of citations: 14 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.